(6,6-dimethyltetrahydro-2H-pyran-3-yl)amine
Overview
Description
(6,6-dimethyltetrahydro-2H-pyran-3-yl)amine is a cyclic amine characterized by a six-membered ring containing two methyl groups and a tertiary amine. This compound has gained attention in the field of organic chemistry due to its versatility as a building block for synthesizing various complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
(6,6-dimethyltetrahydro-2H-pyran-3-yl)amine can be synthesized through multiple synthetic routes:
Reaction of 2-oxoisovaleric acid with S-methylisothiourea or S-ethylisothiourea: This method involves the reaction of 2-oxoisovaleric acid with either S-methylisothiourea or S-ethylisothiourea, followed by reduction with sodium borohydride.
Reaction of 2,2-dimethylpropanal with hydroxylamine hydrochloride: This alternative method involves the reaction of 2,2-dimethylpropanal with hydroxylamine hydrochloride in the presence of sodium acetate, followed by reduction with sodium borohydride.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthetic routes mentioned above can be scaled up for industrial applications, ensuring the availability of this compound for various research and industrial purposes.
Chemical Reactions Analysis
Types of Reactions
(6,6-dimethyltetrahydro-2H-pyran-3-yl)amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The amine group in the compound can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of this compound.
Scientific Research Applications
(6,6-dimethyltetrahydro-2H-pyran-3-yl)amine has several scientific research applications, including:
Chemistry: It serves as a building block for synthesizing complex organic molecules, making it valuable in organic synthesis.
Biology: The compound’s amine group allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (6,6-dimethyltetrahydro-2H-pyran-3-yl)amine involves its interaction with molecular targets through its amine group. This interaction can influence various biochemical pathways, depending on the specific application and the nature of the target molecules. detailed studies on its mechanism of action are limited.
Comparison with Similar Compounds
Similar Compounds
(6,6-dimethyltetrahydro-2H-pyran-3-ol): Similar structure but with a hydroxyl group instead of an amine group.
(6,6-dimethyltetrahydro-2H-pyran-3-one): Contains a ketone group instead of an amine group.
Uniqueness
(6,6-dimethyltetrahydro-2H-pyran-3-yl)amine is unique due to its amine group, which imparts different chemical reactivity and potential biological activity compared to its analogs with hydroxyl or ketone groups.
Properties
IUPAC Name |
6,6-dimethyloxan-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-7(2)4-3-6(8)5-9-7/h6H,3-5,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJSLAFYBMVDJDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CO1)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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